molecular formula C4H5N3O2 B1207895 6-Hydroxylaminouracil CAS No. 20555-88-8

6-Hydroxylaminouracil

Cat. No.: B1207895
CAS No.: 20555-88-8
M. Wt: 127.1 g/mol
InChI Key: OSHIQPFXKULOPB-UHFFFAOYSA-N
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Description

6-Hydroxylaminouracil is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is known for its ability to induce DNA damage and apoptosis in tumor cells, making it a significant subject of study in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxylaminouracil typically involves the hydroxylation of 6-aminouracil. One common method includes the reaction of 6-aminouracil with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the hydroxylamine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxylaminouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxylaminouracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Hydroxylaminouracil exerts its effects involves the induction of DNA damage. This compound interacts with DNA, causing strand breaks and base modifications. These alterations trigger the cellular DNA damage response, leading to apoptosis. The molecular targets include DNA and various proteins involved in the DNA repair pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ability to induce DNA damage and apoptosis in tumor cells, making it a valuable compound in cancer research. Unlike 5-Fluorouracil, which inhibits DNA synthesis, this compound directly causes DNA damage, leading to cell death .

Properties

IUPAC Name

6-(hydroxyamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAFEPYJMKWUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reaction pathway described for 6-hydroxylaminouracil in the provided research?

A1: The research primarily focuses on the cyclization reactions of this compound to form fused heterocyclic systems. [, ] For instance, reacting this compound with nitrophenyl isothiocyanates produces novel purine derivatives. [] Another study details the synthesis of 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide from 1,3-dimethyl-6-hydroxylaminouracil using nitrosative and nitrative cyclization methods. [] These reactions highlight the versatility of this compound as a building block in organic synthesis.

Q2: Are there any alternative synthesis routes for the compounds derived from this compound described in these papers?

A2: Yes, the research on 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide describes its synthesis using both nitrosative and nitrative cyclization of 1,3-dimethyl-6-hydroxylaminouracil. [] This suggests that different reaction conditions and reagents can lead to the same final product. Exploring alternative synthetic routes could be beneficial for optimizing reaction yields, reducing costs, or accessing different isomers or derivatives.

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